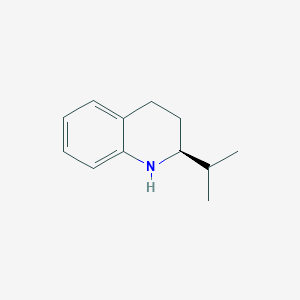

(S)-2-isopropyl-1,2,3,4-tetrahydroquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-2-isopropyl-1,2,3,4-tetrahydroquinoline is a chiral tetrahydroquinoline derivative characterized by an isopropyl substituent at the 2-position of the tetrahydroquinoline core. Tetrahydroquinolines are heterocyclic compounds of significant interest in medicinal chemistry due to their structural resemblance to natural alkaloids and their diverse pharmacological properties, including antimicrobial, antioxidant, and enzyme-inhibitory activities . The (S)-enantiomer of 2-isopropyl-tetrahydroquinoline has been studied in biocatalytic contexts, where its stereochemical properties influence enantioselectivity in synthetic pathways. For instance, engineered mutants of cyclohexylamine oxidase (CHAO) demonstrated reversed enantioselectivity for this compound compared to other 2-substituted tetrahydroquinolines, highlighting its utility in asymmetric synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-isopropyl-1,2,3,4-tetrahydroquinoline typically involves the catalytic hydrogenation of quinoline derivatives. One common method includes the use of chiral catalysts to ensure the production of the (S)-enantiomer. The reaction conditions often involve hydrogen gas at elevated pressures and temperatures, along with a suitable solvent such as ethanol or methanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of chiral catalysts in large-scale hydrogenation processes ensures the selective production of the desired enantiomer. Additionally, purification techniques such as crystallization and chromatography are employed to achieve high enantiomeric purity.

Chemical Reactions Analysis

Reduction Reactions

The tetrahydroquinoline core undergoes selective hydrogenation under catalytic conditions. Microreactor technology enhances efficiency and safety in these processes. Key observations:

-

The cis selectivity in hydrogenation arises from steric interactions between substituents and catalyst surfaces .

-

Manganese-based systems enable borrowing hydrogen (BH) strategies, avoiding external reductants .

Alkylation and Cyclization

The compound participates in domino reactions involving alkylation and intramolecular cyclization:

Example Pathway (from 2-aminobenzyl alcohols) :

-

N-Alkylation : Manganese-catalyzed dehydrogenation of alcohols to aldehydes.

-

Imine Formation : Condensation with the amino group.

-

Cyclization : Base-mediated ring closure to yield tetrahydroquinolines.

Key Conditions :

Stereoselective Functionalization

The S-configuration at C2 enables enantioselective transformations:

Enzymatic Resolution

-

FsDAAO enzyme resolves racemic mixtures via oxidative deamination, achieving >99% ee for (S)-enantiomers .

-

Applications: Synthesis of chiral carboxyl derivatives (e.g., 1,2,3,4-tetrahydroquinoline-4-carboxylic acid) .

Chiral Auxiliary Strategies

-

Pictet–Spengler condensation with Andersen reagent produces enantiopure tetrahydroquinolines .

-

Example: Synthesis of (+)-salsolidine (a natural alkaloid) with 95% ee .

Oxidation and Aromatization

Controlled oxidation converts tetrahydroquinolines to quinolines:

| Oxidant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| TiO₂ (UV irradiation) | Ethanol, 350 nm | 4-ethoxyquinoline | 71% | |

| Ir(cod)Cl₂ | 100°C, toluene | 2-phenylquinoline | 68% |

Pharmacological Derivatization

The S-enantiomer shows enhanced interactions with biological targets:

-

CXCR4 Antagonism : (S)-configured derivatives exhibit sub-nanomolar potency in HIV-1 inhibition assays .

-

Mechanism : Protonated nitrogen forms salt bridges with Asp97 (CXCR4 receptor), while isopropyl group stabilizes hydrophobic pockets .

Thermal Stability and Byproduct Analysis

Scientific Research Applications

Chemistry

(S)-2-isopropyl-1,2,3,4-tetrahydroquinoline serves as a valuable building block in organic synthesis. Its chiral nature allows it to function as a chiral ligand in asymmetric synthesis processes. This is crucial for developing pharmaceuticals with specific enantiomeric profiles.

Biology

Research indicates that this compound exhibits various biological activities:

- Neuroprotective Effects: Studies suggest it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease therapies.

- Antimicrobial Activity: It demonstrates effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential for new antimicrobial agents.

- Antiviral Properties: Emerging evidence suggests that it may inhibit viral replication processes.

Medicine

The compound is being explored as a pharmaceutical intermediate for drugs targeting:

- Neurological disorders such as Alzheimer's and Parkinson's diseases.

- Cardiovascular diseases due to its potential effects on vascular health.

Industry

In industrial applications, this compound is utilized in:

- The production of agrochemicals.

- Developing advanced polymers and coatings due to its chemical properties.

Case Study 1: Neuroprotection

In vitro studies demonstrated that this compound significantly reduced neuronal cell death induced by amyloid-beta peptides. This suggests its potential role in treating Alzheimer's disease.

Case Study 2: Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial effects against various bacterial strains. In laboratory settings, it was effective against both Gram-positive and Gram-negative bacteria.

Case Study 3: Pain Management

In animal models of neuropathic pain (L5/L6 spinal nerve ligation model), administration of this compound led to significant reductions in thermal hyperalgesia and tactile hyperesthesia. This highlights its potential therapeutic application in pain management strategies.

Mechanism of Action

The mechanism of action of (S)-2-isopropyl-1,2,3,4-tetrahydroquinoline varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The compound’s chiral nature allows it to fit into specific binding sites, enhancing its selectivity and potency.

Comparison with Similar Compounds

Structural and Functional Analogues

The biological and chemical properties of (S)-2-isopropyl-1,2,3,4-tetrahydroquinoline are influenced by its substituents and stereochemistry. Below is a comparative analysis with structurally related tetrahydroquinoline derivatives:

Key Findings from Comparative Studies

Stereochemical Impact : The (S)-isopropyl group in (S)-2-isopropyl-THQ confers distinct enantioselectivity in biocatalytic reactions. Mutant L225A of CHAO reverses selectivity for this compound (R-selectivity) but retains (S)-selectivity for 2-methyl-THQ, underscoring the role of steric and electronic effects in enzyme interactions .

Biological Activity: Antioxidant and Anti-inflammatory Potential: Hybrid tetrahydroquinoline-ibuprofen derivatives (e.g., H2 in ) exhibit superior antioxidant activity compared to simpler THQ analogues, likely due to synergistic effects between the THQ core and ibuprofen’s isobutylphenyl group . Fungicidal Efficacy: Pyrazole-THQ hybrids demonstrate potent activity against plant pathogens, with EC₅₀ values comparable to commercial fungicides, highlighting the importance of heterocyclic fusion for bioactivity .

Synthetic Challenges :

- Substitutions at the 2-position (e.g., isopropyl, cyclopropyl) are more synthetically accessible than modifications at the 4- or 7-positions, which often suffer from low yields and stability issues .

- Electrophilic substitution at the 3-position of 4,4-dimethyl-THQs offers a mild route to anti-diabetic agents, but scalability remains a limitation .

Physicochemical Properties: Lipophilicity, a critical factor in drug absorption, varies significantly among analogues.

Biological Activity

(S)-2-Isopropyl-1,2,3,4-tetrahydroquinoline is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a saturated quinoline structure that contributes to its pharmacological properties. Research indicates that it exhibits neuroprotective effects, antimicrobial activity, and potential applications in treating various diseases.

Chemical Structure and Properties

This compound has the following molecular formula: C12H15N. The presence of the isopropyl group enhances its lipophilicity, which may influence its biological interactions and therapeutic efficacy. The compound's structural characteristics allow for various chemical modifications to enhance its biological activity.

Neuroprotective Effects

Research suggests that this compound may protect neuronal cells from damage associated with neurodegenerative diseases. It has been shown to inhibit oxidative stress and reduce apoptosis in neuronal cell lines, indicating its potential as a neuroprotective agent .

Antimicrobial Activity

This compound also exhibits antimicrobial properties against various bacterial strains. Studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, making it a candidate for further investigation in the development of new antimicrobial agents .

Antiviral Properties

There is emerging evidence that quinoline derivatives, including this compound, possess antiviral activities. They have been tested against several viral strains with promising results. The mechanism of action may involve interference with viral replication processes .

The biological activities of this compound can be attributed to its interaction with various biological targets. Interaction studies indicate that it binds to specific receptors or enzymes involved in disease pathways. For instance:

- Neuroprotection : It may modulate signaling pathways associated with neuroprotection.

- Antimicrobial Action : Its binding affinity to bacterial enzymes could inhibit cell wall synthesis or disrupt metabolic pathways.

- Antiviral Mechanism : Potential inhibition of viral polymerases or proteases has been suggested as a mechanism for its antiviral effects .

Synthesis Methods

Several synthetic routes have been developed for this compound:

- Skraup Reaction : A classical method involving the condensation of aniline derivatives with carbonyl compounds.

- Combes Reaction : Another synthetic approach that utilizes specific reagents to form the tetrahydroquinoline structure efficiently.

These methods highlight the versatility in synthesizing this compound and its derivatives .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, the following table summarizes some related compounds and their notable properties:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| 1,2,3,4-Tetrahydroquinoline | Tetrahydroquinoline | Basic scaffold; exhibits neuroprotective activity |

| 1-Methyl-1,2,3,4-tetrahydroquinoline | Methylated derivative | Enhanced lipophilicity; potential CNS activity |

| 1-Benzyl-1,2,3,4-tetrahydroquinoline | Benzyl derivative | Exhibits enhanced antimicrobial properties compared to basic THQ |

The unique presence of the isopropyl group in this compound contributes to its distinct chemical behavior and biological activity compared to these similar compounds.

Case Studies

In recent studies focused on neurodegenerative diseases such as Alzheimer's and Parkinson's disease:

- Case Study 1 : In vitro studies demonstrated that this compound reduced neuronal cell death induced by amyloid-beta peptides.

- Case Study 2 : Animal models treated with this compound showed improved cognitive function and reduced neuroinflammation markers compared to control groups.

These findings underscore the potential therapeutic applications of this compound in neuroprotection and possibly in other areas such as infectious disease management .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S)-2-isopropyl-1,2,3,4-tetrahydroquinoline, and how can enantiopurity be ensured?

Methodological Answer:

- Green Synthesis : Acidic ionic liquids (e.g., [NMPH]H₂PO₄) enable efficient cyclization of 2-(phenylamino)ethanol with unsaturated ketones, avoiding toxic metal catalysts. This method achieves high yields (>85%) and reusability (5 cycles with minimal activity loss) .

- Enzymatic Catalysis : Directed evolution of cyclohexylamine oxidase (CHAO) generates mutants like L225A, which exhibit reversed enantioselectivity (R-selectivity) for 2-isopropyl-THQ. Screening mutant libraries against substrate panels optimizes stereochemical outcomes .

- Regioselective Cyclization : Intramolecular cyclization of N-(3-chloro-2-hydroxypropyl) precursors (e.g., diphenylamine derivatives) under thermal conditions forms tetrahydroquinoline cores. Controlling electrophilic attack positions ensures regioselectivity .

- Enantiopurity Control : Chiral HPLC or enzymatic resolution using engineered CHAO variants isolates the (S)-enantiomer. Computational docking studies guide mutant selection for desired stereochemistry .

Q. What spectroscopic techniques are used to characterize this compound derivatives?

Methodological Answer:

- ¹H/¹³C NMR : Assigns substituent positions and confirms regioselectivity. For example, tert-butyl groups in tert-butyl 4-(3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate show distinct singlet peaks at δ 1.45 ppm .

- Mass Spectrometry (ESI-MS) : Verifies molecular weight and fragmentation patterns. Derivatives like 6-bromo-1-(1-methylpiperidin-4-yl)-THQ exhibit [M+H]⁺ peaks at m/z 295.1 .

- X-ray Crystallography : Resolves stereochemistry in bifunctional derivatives (e.g., 4,4'-(1,4-phenylene)di(1,2,3,4-tetrahydrobenzo[f]quinolin-2-ol)) by analyzing dihedral angles and hydrogen-bonding networks .

Advanced Research Questions

Q. How can computational methods like molecular dynamics (MD) simulations aid in understanding enantioselectivity in THQ derivatives?

Methodological Answer:

- Mechanistic Insights : MD simulations of enzyme-substrate complexes (e.g., CHAO L225A mutant with cyclopropyl-THQ) reveal how steric clashes or hydrogen-bonding interactions dictate (R)- or (S)-preference. For L225A, altered binding pocket dynamics favor R-enantiomer stabilization .

- Transition-State Modeling : Density functional theory (DFT) calculates energy barriers for stereochemical pathways. For example, electronic effects of the isopropyl group in (S)-2-isopropyl-THQ may lower activation energy for specific transition states .

Q. What strategies improve the recyclability and efficiency of catalysts in THQ synthesis?

Methodological Answer:

-

Heterogeneous Catalysts : Fe single-atom catalysts (Fe-ISAS/CN) achieve 100% conversion and selectivity in THQ dehydrogenation to quinolone. The catalyst retains 82% activity after 5 cycles due to atomic Fe dispersion and carbon support stability .

-

Ionic Liquids : Acidic ionic liquids (e.g., [NMPH]H₂PO₄) are reused ≥5 times with <10% yield drop. Their low volatility and high thermal stability reduce waste .

-

Comparative Table :

Catalyst Type Yield (%) Selectivity (%) Recyclability (Cycles) Reference [NMPH]H₂PO₄ (Ionic Liquid) 92 98 5 Fe-ISAS/CN 100 100 5 H₃PO₄ 78 85 1

Q. How do steric and electronic effects of substituents influence the biological activity of THQ derivatives?

Methodological Answer:

- Steric Effects : Bulky groups (e.g., isopropyl at C2) hinder binding to off-target receptors. For example, 2-phenyl-THQ derivatives show reduced antimicrobial activity compared to 2-methyl analogs due to steric hindrance .

- Electronic Effects : Electron-withdrawing groups (e.g., fluorine at C6) enhance oxidative stability and bioactivity. Fluorine’s electronegativity increases resonance stabilization in radical intermediates, critical for antioxidant applications .

Q. What are the challenges in achieving regioselective cyclization for bifunctional THQ derivatives?

Methodological Answer:

- Competing Pathways : N-(3-chloro-2-hydroxypropyl) precursors may undergo intermolecular vs. intramolecular cyclization. Heating at 110°C in toluene favors intramolecular attack, forming 1,2,3,4-tetrahydrobenzo[f]quinoline cores .

- Substituent Positioning : Electron-donating groups (e.g., methoxy) at aromatic positions direct cyclization to ortho/para sites. For example, 7-methoxy-THQ derivatives exhibit >90% regioselectivity in Pummerer-type cyclizations .

Properties

Molecular Formula |

C12H17N |

|---|---|

Molecular Weight |

175.27 g/mol |

IUPAC Name |

(2S)-2-propan-2-yl-1,2,3,4-tetrahydroquinoline |

InChI |

InChI=1S/C12H17N/c1-9(2)11-8-7-10-5-3-4-6-12(10)13-11/h3-6,9,11,13H,7-8H2,1-2H3/t11-/m0/s1 |

InChI Key |

QTMOXLMMSRXXGQ-NSHDSACASA-N |

Isomeric SMILES |

CC(C)[C@@H]1CCC2=CC=CC=C2N1 |

Canonical SMILES |

CC(C)C1CCC2=CC=CC=C2N1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.